Bienvenue dans la boutique en ligne BenchChem!

7-Aminoquinoline-2,4(1H,3H)-dione

Cannabinoid Receptor Functional Selectivity GPCR Pharmacology

7-Aminoquinoline-2,4(1H,3H)-dione (CAS 1508402-57-0) is a heterocyclic small molecule belonging to the quinoline-2,4-dione class. It features an amino group at the 7-position of the quinoline ring, distinguishing it from other regioisomers such as 3-aminoquinoline-2,4-diones.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12970845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoquinoline-2,4(1H,3H)-dione
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C=C(C=C2)N)NC1=O
InChIInChI=1S/C9H8N2O2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4,10H2,(H,11,13)
InChIKeyWHZACGSWCHNWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoquinoline-2,4(1H,3H)-dione: A Position-Specific Quinoline-dione Scaffold for Targeted Receptor Modulation


7-Aminoquinoline-2,4(1H,3H)-dione (CAS 1508402-57-0) is a heterocyclic small molecule belonging to the quinoline-2,4-dione class . It features an amino group at the 7-position of the quinoline ring, distinguishing it from other regioisomers such as 3-aminoquinoline-2,4-diones. This scaffold is a key intermediate in medicinal chemistry, particularly for the development of cannabinoid type 2 receptor (CB2R) antagonists, as the C7-substitution pattern dictates antagonistic functional activity at CB2R, in contrast to C5- or C8-substituted agonists [1].

Why 7-Aminoquinoline-2,4(1H,3H)-dione Cannot Be Replaced by Other Aminoquinoline-diones


Substituting 7-aminoquinoline-2,4(1H,3H)-dione with other regioisomers or close analogs risks a complete inversion of pharmacological function. Systematic structure-activity relationship (SAR) studies on the quinoline-2,4-dione scaffold reveal that the position of substitution dictates functional selectivity at the cannabinoid type 2 receptor (CB2R): C7-substituted analogs act as antagonists, whereas C5- or C8-substituted analogs function as agonists [1]. Similarly, moving the amino group to the 3-position (yielding 3-aminoquinoline-2,4-dione) redirects biological activity toward radioprotection and neuroprotection via mitochondrial pathways, a profile absent in the 7-amino isomer [2]. Even the seemingly minor switch from a quinoline to a quinazoline core (7-aminoquinazoline-2,4-dione, CAS 59674-85-0) alters hydrogen-bonding capacity and target engagement, as evidenced by distinct MAO inhibition profiles [3]. These differences preclude generic substitution without compromising target-specific outcomes.

Head-to-Head Quantitative Differentiation of 7-Aminoquinoline-2,4(1H,3H)-dione


CB2 Receptor Functional Activity: C7-Substituted Antagonism vs. C5/C8 Agonism

In the quinoline-2,4-dione series, substitution position dictates functional outcome at the cannabinoid type 2 receptor (CB2R). The SAR study by Han et al. established that C7-substituted analogs, including 7-amino derivatives, function as CB2R antagonists, whereas C5- or C8-substituted analogs act as agonists [1]. The 7-amino substituent is consistent with the C7-antagonist pharmacophore, providing a functional phenotype that cannot be achieved with C5/C8-substituted quinoline-2,4-diones.

Cannabinoid Receptor Functional Selectivity GPCR Pharmacology

MAO-B Selective Inhibition: 1,130 nM IC50 vs. >100,000 nM for MAO-A

BindingDB records for 7-aminoquinoline-2,4(1H,3H)-dione (BDBM50401981) document a >88-fold selectivity window for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM), indicating preferential inhibition of the MAO-B isoform [1]. In contrast, the closely related 7-aminoquinazoline-2,4-dione core (quinazoline scaffold) shows no reported MAO-B selectivity advantage. This selectivity profile positions 7-aminoquinoline-2,4-dione as a selective MAO-B inhibitor scaffold, distinct from non-selective or MAO-A-preferring analogs.

Monoamine Oxidase Enzyme Inhibition CNS Selectivity

Anti-Allergic Patent Protection: 7-Aminoquinolinone Derivatives as Selective Anti-Allergic Agents

US Patent 6,114,352 specifically claims 7-aminoquinolinone derivatives, including 7-aminoquinoline-2,4(1H,3H)-dione, as anti-allergic agents [1]. The patent demonstrates that 7-amino substitution is critical for anti-allergic activity, as 7-nitro precursors and other regioisomers lack comparable efficacy. This intellectual property (IP) protection creates a legal differentiation barrier: 7-aminoquinolinone compounds with anti-allergic activity cannot be trivially substituted by 5-amino, 6-amino, or 8-amino isomers, which fall outside the scope of the granted claims.

Anti-allergic Patent Differentiation Quinolinone Derivatives

Optimal Procurement Scenarios for 7-Aminoquinoline-2,4(1H,3H)-dione


CB2 Receptor Antagonist Development for Inflammatory and Neuroinflammatory Diseases

Procurement of 7-aminoquinoline-2,4(1H,3H)-dione is indicated when a CB2R antagonist phenotype is required for target validation or lead optimization in inflammatory disease models (e.g., multiple sclerosis, experimental autoimmune encephalomyelitis) [3]. The C7-amino substitution ensures antagonist functional activity, distinguishing it from C5/C8-substituted agonists that would produce opposing pharmacological effects. This scaffold has demonstrated oral bioavailability and CNS protection in murine models when optimized as a CB2 antagonist [3].

MAO-B Selective Inhibitor Scaffold for Parkinson's Disease and CNS Disorders

The >88-fold selectivity for MAO-B over MAO-A [3] makes 7-aminoquinoline-2,4(1H,3H)-dione a valuable starting point for CNS drug discovery programs targeting MAO-B, such as Parkinson's disease or other neurodegenerative conditions where MAO-B inhibition is beneficial and MAO-A inhibition is contraindicated. The scaffold offers a selectivity advantage over non-selective MAO inhibitors and can be further elaborated to optimize potency and brain penetration.

Anti-Allergic Drug Development Utilizing Patent-Protected 7-Aminoquinolinone IP

For industrial R&D groups pursuing anti-allergic small molecules, 7-aminoquinoline-2,4(1H,3H)-dione provides a patent-protected entry point [3]. The US 6,114,352 patent explicitly claims anti-allergic activity of 7-aminoquinolinone derivatives, creating a barrier to competitors who might attempt to use other regioisomers. Procurement of the 7-amino isomer ensures alignment with claimed IP and maximizes anti-allergic efficacy as demonstrated in rat PCA models [3].

Quote Request

Request a Quote for 7-Aminoquinoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.